GDC-0575

Description

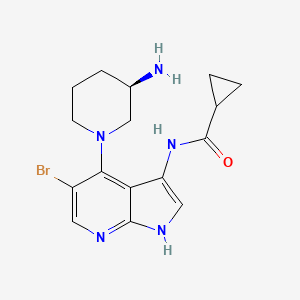

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZRWWGASYWYGB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GDC-0575: A Technical Overview of a Potent and Selective Chk1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 is an orally bioavailable, highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 activation leads to cell cycle arrest, providing time for DNA repair.[1] By inhibiting Chk1, this compound abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This mechanism of action makes this compound a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies, for the treatment of various solid tumors.

Core Function and Mechanism of Action

This compound functions as a potent and selective ATP-competitive inhibitor of Chk1. Its primary mechanism of action is to override the S and G2/M cell cycle checkpoints that are activated in response to DNA damage.[2][3] In cancer cells, particularly those with a deficient G1 checkpoint (often due to TP53 mutations), reliance on the S and G2/M checkpoints for survival is heightened.[4] Inhibition of Chk1 by this compound in these cells leads to the accumulation of unresolved DNA damage, forcing them into a lethal mitotic entry.

Signaling Pathway

The Chk1 signaling pathway is a cornerstone of the DNA damage response. When DNA damage occurs, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1. Activated Chk1, in turn, phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases. Phosphorylation of Cdc25 prevents the activation of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are essential for cell cycle progression. By inhibiting Chk1, this compound prevents the inhibitory phosphorylation of Cdc25, leading to inappropriate CDK activation and cell cycle progression despite the presence of DNA damage. This ultimately results in apoptosis.[5][6]

Quantitative Data

In Vitro Potency

| Compound | Target | IC50 (nM) |

| This compound | Chk1 | 1.2[7] |

Clinical Pharmacokinetics (Phase I)

| Parameter | Value |

| Tmax (hours) | ~2[8] |

| Half-life (hours) | ~23[8] |

Preclinical Efficacy

| Xenograft Model | Treatment | Dosage | Outcome |

| D20 and C002 | This compound | 25 mg/kg | Effective tumor growth blockage[7] |

| D20 and C002 | This compound | 50 mg/kg | Improved efficacy over 25 mg/kg[7] |

Experimental Protocols

Chk1 Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Chk1 substrate (e.g., a synthetic peptide derived from Cdc25C)

-

Test compound (e.g., this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the Chk1 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Cycle Analysis by Flow Cytometry (General Protocol)

This protocol outlines a general procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model (General Protocol)

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule.

-

Measure tumor volume using calipers at regular intervals (e.g., twice or three times a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate tumor growth inhibition (TGI) to assess efficacy.

Clinical Development

A Phase I clinical trial (NCT01564251) has evaluated the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with the chemotherapeutic agent gemcitabine in patients with refractory solid tumors.[8] The study demonstrated that this compound can be safely administered, with manageable hematological toxicities being the most common adverse events.[8] Promisingly, preliminary antitumor activity was observed, particularly in patients with TP53-mutated tumors, which aligns with the proposed mechanism of action.[8] Pharmacodynamic analyses from this trial were consistent with this compound inhibiting the gemcitabine-induced phosphorylation of CDK1/2.[8]

Conclusion

This compound is a potent and selective Chk1 inhibitor with a well-defined mechanism of action that leads to the abrogation of DNA damage-induced cell cycle checkpoints and subsequent tumor cell apoptosis. Preclinical and early clinical data support its potential as a therapeutic agent, especially in combination with DNA-damaging chemotherapy, for the treatment of solid tumors, particularly those with p53 deficiencies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0575: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

GDC-0575, also known as ARRY-575 and RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase involved in the DNA damage response, primarily responsible for cell cycle arrest to allow for DNA repair. By inhibiting Chk1, this compound can override this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in combination with DNA-damaging chemotherapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound.

Chemical Properties

This compound is a complex heterocyclic molecule. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide[5] |

| Molecular Formula | C16H20BrN5O (Free base)[2][6] |

| C16H21BrClN5O (Monohydrochloride)[1][7][8] | |

| Molecular Weight | 378.27 g/mol (Free base)[2][6][9] |

| 414.73 g/mol (Monohydrochloride)[1][7][8] | |

| CAS Number | 1196541-47-5 (Free base)[2][5][6] |

| 1196504-54-7 (Monohydrochloride)[1][7][8] | |

| SMILES String | O=C(C1CC1)NC2=CNC3=NC=C(Br)C(N4C--INVALID-LINK--CCC4)=C32[2][8] |

| Solubility | DMSO: ≥ 60 mg/mL[8][10] |

| Ethanol: ~11 mg/mL[9] | |

| Water: Insoluble[9] | |

| Appearance | Light yellow to yellow solid[2] |

| IC50 | 1.2 nM for Chk1[1][2][6][7][8][9] |

Synthesis of this compound

The synthesis of this compound is a multi-step process, starting from the readily available 7-azaindole. A key intermediate in this synthesis is 5-bromo-4-chloro-3-nitro-7-azaindole. The overall manufacturing process has been optimized to be efficient and scalable.

Synthesis of Key Intermediate: 5-bromo-4-chloro-3-nitro-7-azaindole

An efficient and highly regioselective synthesis for this key intermediate has been developed, starting from 7-azaindole.[1][9][11]

Experimental Protocol:

-

N-Oxide Formation: 7-azaindole is treated with meta-chloroperoxybenzoic acid (m-CPBA) in ethyl acetate to form 1H-pyrrolo[2,3-b]pyridine 7-oxide.

-

Chlorination: The resulting N-oxide is then reacted with methanesulfonyl chloride (MsCl) in dimethylformamide (DMF) to regioselectively yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.[9]

-

Nitration: The 4-chloro-7-azaindole is subsequently nitrated using a mixture of nitric acid and sulfuric acid to produce 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

-

Bromination: The final step to the key intermediate involves a highly regioselective bromination using N-bromosuccinimide (NBS) in the presence of sodium acetate in acetic acid to afford 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.[11] This process is designed to be operationally simple, with each product isolated via direct crystallization.[1][9]

Final Synthetic Steps to this compound

The conversion of the key intermediate to this compound involves a nucleophilic aromatic substitution, reduction of the nitro group, and subsequent amidation.

Experimental Protocol:

-

Nucleophilic Aromatic Substitution: The 5-bromo-4-chloro-3-nitro-7-azaindole intermediate is reacted with (R)-tert-butyl (piperidin-3-yl)carbamate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like 2-methyltetrahydrofuran (2-MeTHF). This step substitutes the chlorine at the C4 position.

-

Nitro Group Reduction: The nitro group of the resulting compound is then chemoselectively hydrogenated to an amino group. This is a critical step, as the bromine substituent must remain intact. A metal-modified platinum catalyst in the presence of N-methylmorpholine is effective for this transformation. The resulting amino-azaindole is highly sensitive to oxygen.

-

Amidation: Due to the instability of the amino-azaindole, it is immediately quenched in the same reaction vessel with cyclopropanecarbonyl chloride after the hydrogen is purged with nitrogen. This forms the final amide bond.

-

Deprotection and Crystallization: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions. The final product, this compound, is then crystallized as a toluene solvate to yield a highly pure product.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by modulating key signaling pathways involved in cell cycle control and inflammation.

Inhibition of the Chk1-Mediated DNA Damage Response

In response to DNA damage, often induced by chemotherapy, the ATR kinase activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2/M phases, which allows time for DNA repair. This compound directly inhibits Chk1, preventing the phosphorylation of Cdc25. This leads to the premature activation of CDKs, forcing the cell to enter mitosis with damaged DNA, ultimately resulting in apoptosis.

Modulation of Inflammatory Pathways

Recent studies have also elucidated a role for this compound in modulating inflammatory responses, particularly in the context of colitis and colitis-associated cancer. This compound has been shown to inhibit the expression of the chemokine CCL2. This, in turn, reduces the infiltration of CCR2-positive macrophages into tissues. The reduced macrophage infiltration leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and an increase in the anti-inflammatory cytokine IL-10.[10][12]

References

- 1. researchgate.net [researchgate.net]

- 2. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]

- 3. Facebook [cancer.gov]

- 4. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide | 1196541-47-5 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. selleckchem.com [selleckchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. asianpubs.org [asianpubs.org]

GDC-0575: A Technical Guide to a Potent CHK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By targeting CHK1, this compound abrogates cancer cell cycle checkpoints, particularly in S and G2/M phases, leading to increased sensitivity to DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Chemical Identity and Properties

This compound is also known by its synonyms ARRY-575 and RG7741.[1][2][3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1196541-47-5 | [1][3][5][6] |

| Molecular Formula | C16H20BrN5O | [3] |

| Molecular Weight | 378.27 g/mol | [3] |

| Synonyms | ARRY-575, RG7741 | [1][2][3][4] |

| InChI Key | BAZRWWGASYWYGB-SNVBAGLBSA-N | [5] |

| SMILES | O=C(C1CC1)NC2=CNC3=NC=C(Br)C(N4C--INVALID-LINK--N)=C23 | [5] |

| Solubility | DMSO: ≥ 75 mg/mL (198.27 mM) | [1] |

A monohydrochloride salt of this compound is also available with the CAS number 1196504-54-7.[2][4]

Mechanism of Action and Signaling Pathway

This compound is a selective ATP-competitive inhibitor of CHK1 kinase with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM in cell-free assays.[1][3][4] CHK1 is a key serine/threonine kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA, a common feature of DNA damage and replication stress.[7][8]

Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates CHK1.[7][9] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases (CDC25A, B, and C).[10][11] This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2/M phases to allow for DNA repair.[10][11]

By inhibiting CHK1, this compound prevents the inactivation of CDC25 phosphatases. This leads to the premature activation of CDKs, forcing cells to bypass the S and G2/M checkpoints despite the presence of DNA damage.[10] This abrogation of the cell cycle checkpoint can lead to mitotic catastrophe and apoptosis, particularly in cancer cells that often have a defective G1 checkpoint and are thus more reliant on the S and G2/M checkpoints for survival.[11][12]

Quantitative Data

In Vitro Potency

| Parameter | Value | Reference |

| Chk1 IC50 (cell-free) | 1.2 nM | [1][3][4] |

Clinical Pharmacokinetics (Phase I study NCT01564251)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | [13] |

| Half-life (t1/2) | ~23 hours | [13] |

Experimental Protocols

Cell Viability Assay (XTT-based)

This protocol is adapted from a method used for assessing the effect of this compound on AML cell lines.[3]

-

Cell Seeding: Seed acute myeloid leukemia (AML) cell lines in a 96-well plate at a density of 1 x 10^4 cells per well in triplicate.

-

Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

XTT Assay: Measure cell proliferation using the XTT Cell Proliferation Kit II according to the manufacturer's instructions. This typically involves adding the XTT labeling mixture to each well and incubating for a further 4-24 hours.

-

Data Analysis: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for CHK1 Inhibition

This protocol provides a general framework for assessing CHK1 pathway modulation by this compound.

-

Cell Treatment and Lysis:

-

Treat cancer cells with this compound at desired concentrations and time points. Include a vehicle control and a positive control for DNA damage (e.g., a chemotherapeutic agent like gemcitabine).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-Chk1 (Ser345)

-

Total Chk1

-

Phospho-CDK1/2

-

γH2AX (a marker of DNA double-strand breaks)

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Densitometry:

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

In Vivo Xenograft Tumor Model

This protocol is based on a study investigating this compound in melanoma xenografts.[3]

-

Cell Implantation:

-

Subcutaneously inject 2-3 x 10^6 melanoma cells in Matrigel into the hind flank of female nude BALB/c mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach approximately 100 mm³, randomize mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., 25 mg/kg or 50 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage.

-

A typical dosing schedule is for three consecutive days followed by four rest days, repeated for three cycles.[3]

-

-

Tumor Monitoring and Endpoints:

-

Measure tumor size three times per week.

-

Sacrifice mice when tumor size exceeds a predetermined volume (e.g., >1 cm³) or at the end of the study period (e.g., up to 6 weeks after the final dose).[3]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound|1196504-54-7|COA [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. GDC0575(ARRY-575,RG7441) Datasheet DC Chemicals [dcchemicals.com]

- 7. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Facebook [cancer.gov]

- 11. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0575 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[2][3] In many cancer cells, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), there is an increased reliance on the S and G2/M checkpoints, which are regulated by CHK1.[4] Inhibition of CHK1 in these cancer cells abrogates these checkpoints, preventing the repair of DNA damage and leading to mitotic catastrophe and apoptosis.[2] This makes CHK1 an attractive therapeutic target, and this compound has been investigated as both a monotherapy and in combination with DNA-damaging chemotherapeutic agents in various cancer types.[3][5] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key preclinical data and experimental methodologies.

Core Target and Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of CHK1.[2] This inhibition prevents the CHK1-mediated phosphorylation of its downstream targets, most notably the CDC25 phosphatases.[2] In a healthy cell, activated CHK1 phosphorylates and inactivates CDC25, which in turn prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, thus inducing cell cycle arrest.[2] By inhibiting CHK1, this compound allows CDC25 to remain active, leading to premature activation of CDKs and forcing cells with damaged DNA to enter mitosis, ultimately resulting in cell death.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell-Free/Cell-Based | Reference |

| IC50 vs. CHK1 Enzyme | 1.2 nM | Cell-Free | [1] |

Note: While it is known that this compound has been tested against a panel of melanoma cell lines, a comprehensive public table of IC50 values across multiple cancer cell lines was not identified in the search results.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing | Treatment Schedule | Outcome | Reference |

| Melanoma | 25 mg/kg, 50 mg/kg (oral gavage) | 3 consecutive days, 4 rest days (3 cycles) | Effective tumor growth blockage in D20 and C002 xenografts. Efficacy is improved at the higher dose. | [1] |

Note: Specific tumor growth inhibition (T/C ratio) data and tumor volume curves for these xenograft studies were not available in the public search results.

Table 3: Phase I Clinical Trial of this compound with Gemcitabine (NCT01564251)

| Parameter | Observation | Reference |

| Patient Population | Refractory solid tumors | [5] |

| Most Frequent Adverse Events (All Grades) | Neutropenia (68%), Anemia (48%), Nausea (43%), Fatigue (42%), Thrombocytopenia (35%) | [5] |

| Preliminary Antitumor Activity | 4 confirmed partial responses (3 in patients with TP53 mutations) | [5] |

| Pharmacodynamics | Inhibition of gemcitabine-induced pCDK1/2 expression | [5] |

Signaling Pathway and Experimental Workflows

CHK1 Signaling Pathway

The following diagram illustrates the central role of CHK1 in the DNA damage response and how this compound intervenes.

Caption: CHK1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for validating the targeting of CHK1 by this compound in cancer cells.

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

CHK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the CHK1 enzyme.

Methodology (General):

-

Reagents: Recombinant human CHK1 enzyme, kinase buffer, ATP, and a suitable substrate peptide (e.g., a peptide derived from CDC25).

-

Procedure:

-

Prepare a reaction mixture containing the CHK1 enzyme, kinase buffer, and the substrate peptide in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a radiometric assay measuring the incorporation of 32P-ATP.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay (XTT)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology: [1]

-

Cell Seeding: Seed cancer cells (e.g., AML cell lines) at a density of 1 x 104 cells/well in a 96-well plate in triplicate.

-

Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions (e.g., XTT Cell Proliferation Kit II).

-

Incubation: Add the XTT labeling mixture to each well and incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.

-

Measurement: Measure the absorbance of the samples at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blotting for Pharmacodynamic Markers

Objective: To detect changes in the phosphorylation status of CHK1 and its downstream effector CDK1/2 following this compound treatment.

Methodology:

-

Cell Lysis:

-

Treat cancer cells with this compound for the desired time points. For combination studies, cells can be pre-treated with a DNA-damaging agent like gemcitabine.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pCHK1 (e.g., Ser345), total CHK1, pCDK1/2 (e.g., Tyr15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Densitometrically quantify the band intensities and normalize the phosphoprotein levels to the total protein and/or loading control.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cancer cells with this compound at various concentrations and for different time points.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology: [1]

-

Animal Model: Use immunodeficient mice (e.g., female nude BALB/c mice).

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 2-3 x 106 melanoma cells) mixed with Matrigel into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers.

-

When tumors reach a predetermined size (e.g., approximately 100 mm3), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., 25 mg/kg or 50 mg/kg) or vehicle control (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage according to the specified schedule (e.g., 3 consecutive days followed by 4 rest days for 3 cycles).

-

-

Monitoring:

-

Measure tumor volume and body weight three times per week.

-

Monitor the general health of the animals.

-

-

Endpoint:

-

Sacrifice the mice when tumors reach a maximum size (e.g., >1 cm3) or at the end of the study period.

-

-

Data Analysis:

-

Calculate tumor volumes (e.g., using the formula: (length x width2)/2).

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) or T/C ratio at the end of the study.

-

Conclusion

The available preclinical data strongly support the validation of CHK1 as a therapeutic target in cancer. This compound demonstrates potent and selective inhibition of CHK1, leading to cell cycle checkpoint abrogation and subsequent cancer cell death, particularly in p53-deficient tumors. The in vivo efficacy of this compound, both as a single agent and in combination with chemotherapy, further underscores the therapeutic potential of targeting the CHK1 pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of CHK1 inhibitors in oncology drug development. Further studies to generate comprehensive in vitro activity profiles across diverse cancer cell lines and detailed quantitative in vivo efficacy data will be crucial for optimizing the clinical development of this compound and other CHK1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiangiogenic and antitumor effects of a protein kinase Cbeta inhibitor in human HT-29 colon carcinoma and human CaKi1 renal cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of GDC-0575: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of GDC-0575 (also known as ARRY-575 and RG7741), a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is compiled from various scientific sources to support further research and development efforts.

Executive Summary

This compound is an orally bioavailable small molecule that has demonstrated significant preclinical activity as a Chk1 inhibitor. By targeting a key regulator of the DNA damage response (DDR), this compound has shown potential as both a monotherapy and a chemosensitizing agent in various cancer models. Its high selectivity for Chk1 minimizes off-target effects, a desirable characteristic for therapeutic candidates. Preclinical studies have established its mechanism of action, in vitro and in vivo efficacy, and have provided initial pharmacokinetic insights.

Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of Chk1.[1] Chk1 is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, primarily by inducing cell cycle arrest in the S and G2/M phases to allow for DNA repair.[2] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), there is an increased reliance on the S and G2/M checkpoints for survival, especially following treatment with DNA-damaging agents.[1]

By inhibiting Chk1, this compound abrogates these DNA damage-induced checkpoints.[1][3] This forces cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[4] This mechanism of action underlies its potential to sensitize tumor cells to the cytotoxic effects of various chemotherapeutic agents.[2]

References

GDC-0575 and the DNA Damage Response Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA Damage Response (DDR) pathway. By targeting CHK1, this compound abrogates cancer cells' ability to arrest their cell cycle in response to DNA damage, a mechanism often exploited by tumors to survive genotoxic stress induced by chemotherapy. This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Introduction to the DNA Damage Response and CHK1

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key player in the DDR is the ATR-CHK1 signaling cascade, which is activated by single-strand DNA breaks and replication stress. Upon activation by ATR, CHK1 phosphorylates a multitude of downstream substrates, including the CDC25 family of phosphatases. This phosphorylation cascade leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, providing time for DNA repair.

In many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, the G1 checkpoint is defective. These cells become heavily reliant on the S and G2/M checkpoints, which are primarily controlled by the ATR-CHK1 pathway, to cope with DNA damage. Inhibition of CHK1 in such p53-deficient tumors prevents this crucial cell cycle arrest, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately results in apoptotic cell death. This synthetic lethal interaction forms the basis of the therapeutic strategy for CHK1 inhibitors like this compound.

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor of CHK1. By binding to the ATP-binding pocket of CHK1, this compound prevents the kinase from phosphorylating its downstream targets. This disruption of the CHK1 signaling cascade has several key consequences:

-

Abrogation of Cell Cycle Checkpoints: this compound overrides the S and G2/M checkpoints that are induced by DNA damage.[1]

-

Induction of Mitotic Catastrophe: In cancer cells with a defective G1 checkpoint (e.g., TP53-mutated), the inhibition of CHK1 leads to mitotic catastrophe and subsequent apoptosis when combined with DNA-damaging agents.

-

Sensitization to Chemotherapy: this compound has been shown to synergize with DNA-damaging chemotherapeutic agents, such as gemcitabine, by preventing the cancer cells from repairing the chemotherapy-induced DNA damage.

The following diagram illustrates the role of CHK1 in the DNA damage response and the mechanism of action of this compound.

Quantitative Data

Preclinical Data

This compound has demonstrated potent and selective inhibition of CHK1 in preclinical studies.

| Parameter | Value/Result | Cell Lines/Model | Reference |

| IC50 (CHK1) | 1.2 nM | Cell-free assay | [1][2] |

| In Vivo Efficacy | Tumor shrinkage and growth delay | Xenograft models | [2] |

| Xenograft Study Dosing | Active as a single agent at 25 mg/kg; improved efficacy at 50 mg/kg. | Melanoma xenografts (D20 and C002) | MedChemExpress Product Page |

| Combination Therapy | Synergistic or additive effect with gemcitabine. | Soft-tissue sarcoma cells | [1] |

| Colitis-Associated Cancer Model | Significantly inhibited tumor number and area. | AOM/DSS-induced mouse model | [3] |

| Cytokine Modulation | Significantly reduced TNF-α, IL-6, and IL-1β; increased IL-10. | Colitis-associated cancer mouse model | [3][4] |

| Macrophage Infiltration | Inhibited CCR2+ macrophage infiltration in the colon. | Colitis-associated cancer mouse model | [3][4] |

Clinical Data: Phase I Study (NCT01564251)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound alone and in combination with gemcitabine in patients with refractory solid tumors.[5]

Patient Demographics and Baseline Characteristics (N=102)

| Characteristic | Value |

| Median Age (range) | 59 years (27-85) |

| Female | 70% |

| ECOG Performance Status 0 | 47% |

| Most Common Tumor Type | Breast Cancer (37%) |

Pharmacokinetics of this compound

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~2 hours |

| Half-life (t1/2) | ~23 hours |

Clinical Efficacy (in combination with gemcitabine)

| Response | Number of Patients | Tumor Type/Mutation Status |

| Confirmed Partial Responses | 4 | 3 of these had TP53-mutated tumors |

Adverse Events (All Grades, in combination with gemcitabine)

| Adverse Event | Frequency |

| Neutropenia | 68% |

| Anemia | 48% |

| Nausea | 43% |

| Fatigue | 42% |

| Thrombocytopenia | 35% |

Experimental Protocols

In Vitro CHK1 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on CHK1 in a cell-free system.

Objective: To determine the IC50 of this compound for CHK1 kinase.

Materials:

-

Recombinant human CHK1 enzyme

-

CHK1 substrate (e.g., a peptide derived from CDC25C)

-

ATP (radiolabeled or as part of a luminescence-based detection system like ADP-Glo™)

-

This compound at various concentrations

-

Kinase assay buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound.

-

In a microplate, add the CHK1 enzyme, the CHK1 substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[6]

-

The luminescent signal is proportional to the amount of ADP produced and thus to the CHK1 activity.

-

Plot the CHK1 activity against the concentration of this compound to determine the IC50 value.

Western Blot Analysis of CHK1 Pathway Modulation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of CHK1 and its downstream targets in cultured cells.

Objective: To determine if this compound inhibits the autophosphorylation of CHK1 (a marker of its activation) and the phosphorylation of its downstream targets like CDC25A in response to DNA damage.

Materials:

-

Cancer cell line of interest

-

This compound

-

DNA-damaging agent (e.g., gemcitabine)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pCHK1 (S296), anti-CHK1, anti-CDC25A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with a DNA-damaging agent (e.g., gemcitabine) to activate the DDR pathway.

-

Co-treat with this compound at various concentrations.

-

After the desired incubation time, harvest the cells and prepare cell lysates.

-

Quantify the protein concentration in each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.[7]

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound alone or in combination with a chemotherapeutic agent.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation

-

This compound formulation for oral gavage

-

Chemotherapeutic agent (e.g., gemcitabine) for injection

-

Calipers for tumor measurement

-

Vehicle control

Procedure:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups (e.g., vehicle, this compound alone, gemcitabine alone, this compound + gemcitabine).

-

Administer the treatments according to the desired schedule. For example, this compound might be given by oral gavage daily for several days, while gemcitabine is given by intraperitoneal injection on specific days.

-

Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (when tumors in the control group reach a certain size or after a predetermined duration), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a potent and selective CHK1 inhibitor with a clear mechanism of action rooted in the abrogation of DNA damage-induced cell cycle checkpoints. Preclinical studies have demonstrated its ability to induce tumor cell death, particularly in combination with DNA-damaging agents. Early-phase clinical trials have shown preliminary signs of anti-tumor activity in combination with gemcitabine, especially in tumors with TP53 mutations. The manageable safety profile and promising, albeit early, efficacy data warrant further investigation of this compound as a potential therapeutic agent for various solid tumors. The successful development of this compound and other DDR inhibitors will likely depend on the identification of predictive biomarkers to select patients who will benefit most from this therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. GSK-3β Targets Cdc25A for Ubiquitin-Mediated Proteolysis and GSK-3β Inactivation Correlates with Cdc25A Overproduction in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0575: A Technical Guide to its Effects on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) and a key regulator of cell cycle checkpoints. By targeting CHK1, this compound disrupts the normal cellular response to DNA damage, leading to the abrogation of the S and G2/M checkpoints. This action forces cancer cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to this compound and its Target: CHK1

This compound is an orally available, ATP-competitive inhibitor of CHK1 with high selectivity.[1] CHK1 is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage and replication stress.[2] In a healthy cell cycle, the activation of CHK1 is crucial for arresting cells in the S and G2/M phases, allowing time for DNA repair before proceeding to mitosis.[3] Many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, are heavily reliant on the S and G2/M checkpoints for survival, making CHK1 an attractive therapeutic target.[4] By inhibiting CHK1, this compound effectively removes these critical "brakes" on the cell cycle, leading to the selective killing of cancer cells, especially when used in combination with DNA-damaging chemotherapeutic agents.[1]

Mechanism of Action: Abrogation of Cell Cycle Checkpoints

The primary mechanism by which this compound exerts its anti-cancer effects is through the disruption of the S and G2/M cell cycle checkpoints.[1] In the presence of DNA damage, upstream kinases such as ATR (Ataxia Telangiectasia and Rad3-related) phosphorylate and activate CHK1. Activated CHK1, in turn, phosphorylates and inactivates CDC25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for entry into mitosis. This signaling cascade effectively halts the cell cycle.

This compound, by inhibiting CHK1, prevents the phosphorylation and inactivation of CDC25. Consequently, CDKs remain active, driving the cell cycle forward despite the presence of significant DNA damage. This premature entry into mitosis with unrepaired DNA leads to a lethal cellular event known as mitotic catastrophe.

Signaling Pathway of CHK1-Mediated Cell Cycle Arrest

Caption: CHK1 Signaling Pathway and this compound Inhibition.

Quantitative Analysis of this compound's Effect on Cell Cycle Distribution

Table 1: Illustrative Effect of this compound on Cell Cycle Distribution in Cancer Cells Treated with a DNA Damaging Agent (e.g., Gemcitabine)*

| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Cells in Sub-G1 (Apoptosis) |

| Vehicle Control | 55 | 20 | 25 | 2 |

| Gemcitabine Alone | 20 | 30 | 50 | 5 |

| This compound Alone | 53 | 22 | 25 | 3 |

| Gemcitabine + this compound | 15 | 25 | 10 | 50 |

*This table is a representative illustration of expected results based on the known mechanism of CHK1 inhibitors and is not derived from a specific cited experiment.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

-

FACS tubes

Procedure:

-

Cell Harvest: Harvest cells by trypsinization and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the fixed cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel. Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Workflow for Cell Cycle Analysis

Caption: Experimental Workflow for Cell Cycle Analysis.

Western Blotting for Checkpoint Proteins

This protocol provides a general framework for detecting the expression and phosphorylation status of key cell cycle checkpoint proteins.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CHK1, anti-phospho-CHK1 (Ser345), anti-CDC25C, anti-phospho-CDC25C (Ser216), anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-Histone H3, anti-phospho-Histone H3 (Ser10))

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Table 2: Recommended Antibody Dilutions for Western Blotting

| Primary Antibody | Supplier (Example) | Catalog # (Example) | Recommended Dilution |

| Rabbit anti-CHK1 | Cell Signaling Technology | #2360 | 1:1000 |

| Rabbit anti-phospho-CHK1 (Ser345) | Cell Signaling Technology | #2348 | 1:1000 |

| Rabbit anti-CDC25C | Cell Signaling Technology | #4688 | 1:1000 |

| Rabbit anti-phospho-CDC25C (Ser216) | Cell Signaling Technology | #4901 | 1:1000 |

| Rabbit anti-CDK1 | Cell Signaling Technology | #9116 | 1:1000 |

| Rabbit anti-phospho-CDK1 (Tyr15) | Cell Signaling Technology | #9111 | 1:1000 |

| Mouse anti-β-Actin (Loading Control) | Sigma-Aldrich | A5441 | 1:5000 |

*Antibody concentrations and suppliers are for illustrative purposes and should be optimized for specific experimental conditions.

Conclusion

This compound is a potent and selective CHK1 inhibitor that effectively abrogates the S and G2/M cell cycle checkpoints. This mechanism of action makes it a promising therapeutic agent for the treatment of various cancers, particularly in combination with DNA-damaging chemotherapy. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cellular and molecular effects of this compound and other CHK1 inhibitors. Future research should focus on identifying predictive biomarkers of response to this compound and exploring novel combination strategies to maximize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0575 In Vivo Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of GDC-0575 (also known as ARRY-575), a potent and highly selective oral inhibitor of Checkpoint Kinase 1 (CHK1). The information presented herein is synthesized from publicly available preclinical and clinical data to support researchers and professionals in the field of drug development.

Executive Summary

This compound is a small molecule inhibitor of CHK1, a critical kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, this compound abrogates cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in combination with DNA-damaging chemotherapeutic agents. Preclinical studies have demonstrated its anti-tumor efficacy in various models. This document summarizes the available in vivo pharmacokinetic data, experimental methodologies, and relevant biological pathways.

In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in mice, providing key insights into the absorption, distribution, and clearance of this compound. The data indicates good oral bioavailability and exposure in this species.

Quantitative Pharmacokinetic Parameters in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single intravenous or oral administration.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 1 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 487 | 1020 |

| Tmax (h) | 0.08 | 2 |

| AUC (ng·h/mL) | 448 | 5130 |

| t½ (h) | 2.5 | 3.1 |

| F (%) | N/A | 115 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; t½: Half-life; F (%): Oral Bioavailability.

Human Pharmacokinetic Data (for reference)

A Phase I clinical study of this compound provided preliminary pharmacokinetic data in human patients with refractory solid tumors.[1]

| Parameter | Value |

| Tmax (h) | ~2 |

| t½ (h) | ~23 |

The half-life of this compound is notably longer in humans compared to mice.[1] No significant pharmacokinetic drug-drug interactions were observed when this compound was co-administered with gemcitabine.[1]

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies are not fully available in the public domain. However, methodologies from various in vivo efficacy studies provide context for the administration and handling of this compound in preclinical models.

Animal Models and Drug Administration for Efficacy Studies

-

Species: Male C57 mice (7–8 weeks old)[2] or female nude BALB/c mice have been used in efficacy studies.[3]

-

Disease Models:

-

Colitis-Associated Cancer (CAC) Model: Induced by a single intraperitoneal injection of azoxymethane (AOM) followed by three cycles of 2% dextran sulfate sodium (DSS) in drinking water.[2]

-

Melanoma Xenograft Model: Established by subcutaneous injection of 2-3×10⁶ melanoma cells in Matrigel into the hind flank of nude mice.[3]

-

-

Drug Formulation: this compound has been formulated for oral gavage as a suspension in vehicles such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80.[3]

-

Dosing Regimen:

Bioanalytical Methods

Specific, validated bioanalytical methods are crucial for the accurate quantification of drug concentrations in biological matrices. While the detailed parameters for the this compound assay are not published, such methods for small molecules in preclinical and clinical studies typically involve:

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for its high sensitivity and specificity.

-

Sample Preparation: Extraction of the drug from plasma or tissue homogenates is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Validation: The method would be validated according to regulatory guidelines for parameters including linearity, accuracy, precision, selectivity, and stability.

The workflow for a typical preclinical bioanalytical study is illustrated below.

Preclinical Pharmacokinetic Study Workflow

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of CHK1, a serine/threonine kinase that is a key transducer in the ATR-mediated DNA damage response pathway.

CHK1 Inhibition in DNA Damage Response

When DNA is damaged by agents like chemotherapy, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation or inhibition. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, typically at the S and G2/M phases, allowing time for DNA repair. By inhibiting CHK1, this compound prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and cell death.

This compound Mechanism of Action

Immunomodulatory Effects in Colitis-Associated Cancer

In addition to its direct effects on the cell cycle, this compound has been shown to modulate the tumor microenvironment in models of colitis and colitis-associated cancer.[2][4] Studies indicate that CHK1 inhibition by this compound leads to a significant reduction in the expression of the chemokine CCL2.[2] This, in turn, inhibits the infiltration of CCR2+ macrophages into the colon.[2][4] This reduction in macrophage infiltration is associated with a decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an increase in the anti-inflammatory cytokine IL-10, thereby impairing the development of colitis and CAC.[2][4]

Immunomodulatory Effects of this compound

Conclusion

This compound is an orally bioavailable CHK1 inhibitor with demonstrated preclinical anti-tumor activity. The pharmacokinetic profile in mice is characterized by rapid oral absorption and high bioavailability. While detailed public data on its absorption, distribution, metabolism, and excretion (ADME) properties are limited, the available information provides a solid foundation for its continued investigation. The dual mechanism of abrogating the DNA damage response and modulating the tumor immune microenvironment makes this compound a compound of significant interest for cancer therapy. Further research is warranted to fully elucidate its preclinical ADME profile and to continue its clinical development.

References

- 1. Phase I study of the checkpoint kinase 1 inhibitor this compound in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GDC-0575 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575, also known as ARRY-575 or RG7741, is a highly potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 1.2 nM in cell-free assays.[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a pivotal role in mediating cell cycle arrest, particularly at the S and G2/M phases, to allow time for DNA repair. By inhibiting CHK1, this compound abrogates this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, especially when combined with DNA-damaging agents. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated. ATR, in particular, phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required to activate cyclin-dependent kinases (CDKs) that drive cell cycle progression. This compound competitively binds to the ATP-binding pocket of CHK1, preventing its kinase activity and disrupting this signaling cascade. This leads to the inability of cells to arrest in response to DNA damage, forcing them into mitosis with damaged DNA, which ultimately results in apoptosis.

Data Presentation

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | CHK1 | 1.2 | Cell-free assay |

Data sourced from publicly available information.[2]

Table 2: Cellular Activity of this compound in Combination with Hydroxyurea (HU)

| Cell Line | Treatment | Outcome |

| A2058 | 0.2 mM HU + 0.5 µM this compound | Increased cleaved PARP and γH2AX levels |

| Melanoma TS | 0.2 mM HU + 0.5 µM this compound | Increased apoptosis and DNA damage markers |

This table summarizes qualitative data from immunoblotting experiments showing the pro-apoptotic and DNA-damaging effects of this compound in combination with a DNA replication inhibitor.[3]

Experimental Protocols

Protocol 1: CHK1 Biochemical Kinase Assay

This protocol is designed to determine the in vitro potency of this compound against purified recombinant CHK1 enzyme. A common method is a luminescence-based assay that measures ADP production, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human CHK1 enzyme

-

CHK1 substrate (e.g., a peptide derived from CDC25C)

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).

-

Set up Kinase Reaction:

-

Add Kinase Assay Buffer to each well.

-

Add the this compound dilutions or vehicle (DMSO) to the appropriate wells.

-

Add the CHK1 substrate to all wells.

-

To initiate the reaction, add a mixture of ATP and recombinant CHK1 enzyme to each well. The final ATP concentration should be at or near its Km for CHK1.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the ADP generated by the kinase reaction to ATP by adding Kinase Detection Reagent. Incubate at room temperature for 30-45 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A2058)

-

Complete cell culture medium

-

This compound

-

DNA damaging agent (e.g., gemcitabine, hydroxyurea, or irradiation)

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) / RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment and harvest.

-

Treatment:

-

Treat cells with a DNA damaging agent for a sufficient time to induce G2/M arrest (e.g., 16-24 hours).

-

Following the DNA damage treatment, add this compound at various concentrations and incubate for an additional period (e.g., 4-8 hours). Include appropriate controls (untreated, DNA damage alone, this compound alone).

-

-

Cell Harvest:

-

Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Wash the cells with cold PBS and centrifuge at 200 x g for 5 minutes.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

-

Incubate on ice for at least 2 hours or store at -20°C overnight.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI/RNase Staining Buffer and incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells.

-

Protocol 3: Apoptosis Assay using Annexin V Staining

This assay quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound +/- DNA damaging agent

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the cell cycle analysis protocol.

-

Cell Harvest: Collect all cells (adherent and floating) and wash once with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide solution.

-

Gently vortex and incubate at room temperature in the dark for 15 minutes.

-

-

Data Acquisition:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry as soon as possible (within 1 hour).

-

-

Data Analysis:

-

Create a quadrant plot of PI fluorescence versus Annexin V-FITC fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Protocol 4: DNA Damage Assay by γ-H2AX Immunofluorescence

This protocol measures the formation of DNA double-strand breaks (DSBs), a hallmark of DNA damage. H2AX, a histone variant, is rapidly phosphorylated (to form γ-H2AX) at the sites of DSBs.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

This compound +/- DNA damaging agent

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorochrome-conjugated anti-rabbit/mouse IgG

-

DAPI for nuclear counterstaining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat as desired.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-